molecular formula C23H25ClN4O B5130539 2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B5130539
M. Wt: 408.9 g/mol
InChI Key: WRGIXRXGCVLBTE-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of cell growth and proliferation, ultimately resulting in the death of cancer cells. The compound is also believed to work by modulating certain neurotransmitters in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, the compound has been shown to modulate certain neurotransmitters in the brain, leading to its anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is its relatively simple synthesis method. This makes it easy to produce large quantities of the compound for various lab experiments. Additionally, the compound has shown promising results in various studies, making it a valuable compound for further research.
One of the limitations of 2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is its limited solubility in water. This can make it difficult to administer the compound in certain experiments. Additionally, the compound has not been extensively studied in humans, making it difficult to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for the study of 2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One direction is to further study the compound's anticancer properties and determine its efficacy in clinical settings. Another direction is to study the compound's potential as an anticonvulsant and analgesic in humans. Additionally, further research is needed to determine the safety and toxicity of the compound in humans.

Synthesis Methods

The synthesis of 2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-(4-methylbenzyl)-4-piperidin-1-yl-1H-pyrazole-5-carboxylic acid. This reaction results in the formation of the desired compound. The synthesis method is relatively simple and has been optimized to yield high purity and high-quality 2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide.

Scientific Research Applications

2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has shown significant potential in the field of medicinal chemistry. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of various cancer cell lines. The compound has also been studied for its anticonvulsant properties and has shown promising results in animal models. Additionally, the compound has been studied for its potential as a painkiller and has shown significant analgesic effects.

properties

IUPAC Name

2-chloro-N-[2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O/c1-17-6-8-18(9-7-17)16-27-14-11-19(12-15-27)28-22(10-13-25-28)26-23(29)20-4-2-3-5-21(20)24/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGIXRXGCVLBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

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